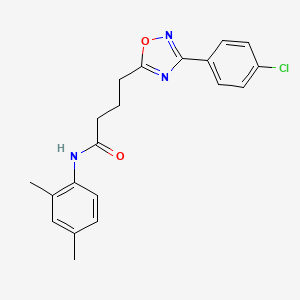
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as DMXB-A, and it is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a type of receptor found in the brain that is involved in various physiological processes, including learning and memory.
Mechanism of Action
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This means that it binds to a different site on the receptor than the neurotransmitter acetylcholine and enhances the receptor's response to acetylcholine. The α7 nicotinic acetylcholine receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders. This compound has also been shown to enhance cognitive function and improve memory in animal models. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide in lab experiments include its potential therapeutic applications and its ability to enhance cognitive function and memory. However, there are limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide. One direction is to investigate its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to further explore its mechanism of action and potential side effects. Additionally, research could be conducted to investigate its potential use in the treatment of inflammatory disorders and other conditions.
Synthesis Methods
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide involves several steps. The first step is the synthesis of 4-chlorobenzyl alcohol, which is then converted to 4-chlorobenzyl chloride. The second step involves the synthesis of 3-amino-1,2,4-oxadiazole, which is then reacted with 4-chlorobenzyl chloride to form 3-(4-chlorophenyl)-1,2,4-oxadiazole. The third step involves the synthesis of N-(2,4-dimethylphenyl)butanamide, which is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole to form 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide.
Scientific Research Applications
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-6-11-17(14(2)12-13)22-18(25)4-3-5-19-23-20(24-26-19)15-7-9-16(21)10-8-15/h6-12H,3-5H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXLDAUMITVXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

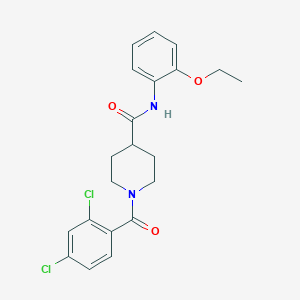
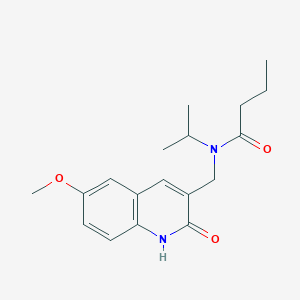


![3-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719634.png)
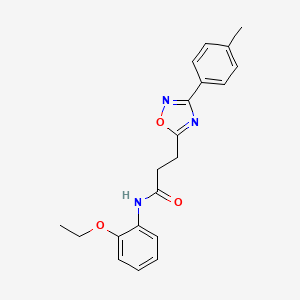
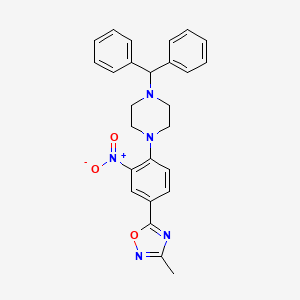
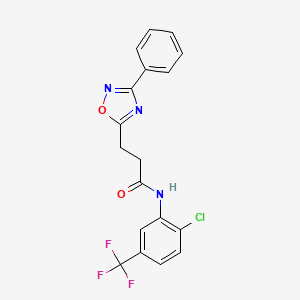

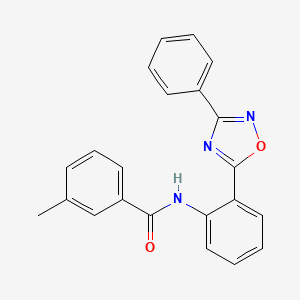
![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)
![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)
![N-(2-Fluorophenyl)-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B7719695.png)
